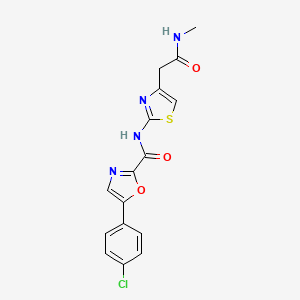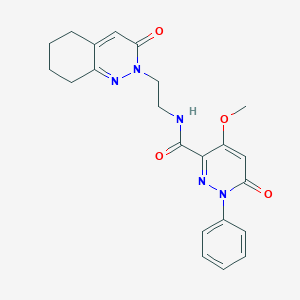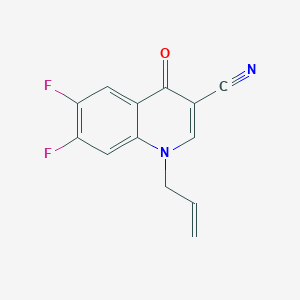
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of fluorine atoms at the 6th and 7th positions, a carbonyl group at the 4th position, a prop-2-enyl group at the 1st position, and a carbonitrile group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 6,7-difluoroquinoline with appropriate reagents to introduce the prop-2-enyl and carbonitrile groups. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Scientific Research Applications
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, it prevents the unwinding of DNA, thereby inhibiting cell proliferation. Additionally, the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: This compound is used as a fluorescent derivatizing reagent for amino compounds.
4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6,7-difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O/c1-2-3-17-7-8(6-16)13(18)9-4-10(14)11(15)5-12(9)17/h2,4-5,7H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUSTAGLBJZQMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
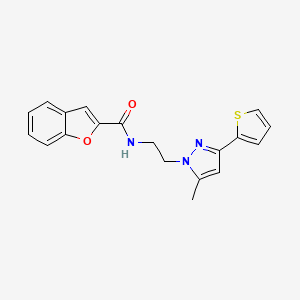
![4-tert-butyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2367721.png)
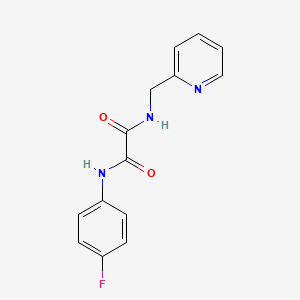
![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride](/img/structure/B2367726.png)
![2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid](/img/structure/B2367727.png)
![methyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2367728.png)

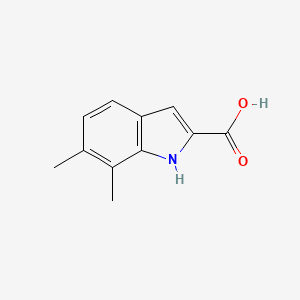
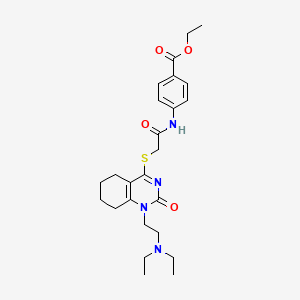


![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)
